molecular formula C9H21NO2S B5973589 N,N-diisobutylmethanesulfonamide

N,N-diisobutylmethanesulfonamide

Cat. No. B5973589
M. Wt: 207.34 g/mol
InChI Key: QGBCJVDWVFQBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diisobutylmethanesulfonamide (DIBMSA) is a sulfonamide-based compound that has gained significant attention in scientific research due to its unique properties. DIBMSA is a colorless liquid with a molecular weight of 235.38 g/mol and a boiling point of 294°C. It is soluble in most organic solvents and has a low toxicity profile. DIBMSA has been used in various applications, including as a solvent, catalyst, and extractant.

Mechanism of Action

The mechanism of action of N,N-diisobutylmethanesulfonamide is not well understood. However, it has been proposed that N,N-diisobutylmethanesulfonamide acts as a Lewis base due to the presence of the sulfonamide group. The Lewis basicity of N,N-diisobutylmethanesulfonamide allows it to form complexes with metal ions, which can be extracted from aqueous solutions. N,N-diisobutylmethanesulfonamide can also act as a proton acceptor in acid-base reactions.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of N,N-diisobutylmethanesulfonamide. However, it has been reported that N,N-diisobutylmethanesulfonamide has low toxicity and is not mutagenic or carcinogenic. N,N-diisobutylmethanesulfonamide has been used in the pharmaceutical industry as a solvent and excipient in drug formulations.

Advantages and Limitations for Lab Experiments

N,N-diisobutylmethanesulfonamide has several advantages as a solvent and extractant. It has a low toxicity profile and is readily available. N,N-diisobutylmethanesulfonamide is also highly selective for certain metal ions, which makes it useful in the extraction of specific metals from complex mixtures. However, N,N-diisobutylmethanesulfonamide has some limitations, including its high boiling point and low solubility in water. These limitations can make it difficult to use N,N-diisobutylmethanesulfonamide in certain applications.

Future Directions

There are several future directions for research on N,N-diisobutylmethanesulfonamide. One area of research is the development of new synthesis methods for N,N-diisobutylmethanesulfonamide that improve the yield and purity of the product. Another area of research is the use of N,N-diisobutylmethanesulfonamide in the preparation of new metal-organic frameworks with unique properties. Furthermore, N,N-diisobutylmethanesulfonamide can be used as a ligand in coordination chemistry to prepare new metal complexes with potential applications in catalysis and materials science. Finally, the use of N,N-diisobutylmethanesulfonamide in the extraction of rare earth metals from complex mixtures is an area of research that has the potential to impact the renewable energy industry.
Conclusion
In summary, N,N-diisobutylmethanesulfonamide is a sulfonamide-based compound that has gained significant attention in scientific research due to its unique properties. N,N-diisobutylmethanesulfonamide has been used in various applications, including as a solvent, catalyst, and extractant. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N,N-diisobutylmethanesulfonamide have been discussed in this paper. Further research on N,N-diisobutylmethanesulfonamide has the potential to lead to the development of new materials and technologies with significant applications in various industries.

Synthesis Methods

N,N-diisobutylmethanesulfonamide can be synthesized by reacting diisobutylamine with methanesulfonyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using distillation or recrystallization. The yield of N,N-diisobutylmethanesulfonamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.

Scientific Research Applications

N,N-diisobutylmethanesulfonamide has been widely used in scientific research as a solvent and extractant. It has been used to extract metal ions from aqueous solutions and as a solvent for the preparation of metal-organic frameworks. N,N-diisobutylmethanesulfonamide has also been used as a catalyst in various reactions such as the synthesis of esters and amides. In addition, N,N-diisobutylmethanesulfonamide has been used as a ligand in coordination chemistry and as a reagent in organic synthesis.

properties

IUPAC Name

N,N-bis(2-methylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2S/c1-8(2)6-10(7-9(3)4)13(5,11)12/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBCJVDWVFQBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(2-methylpropyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.